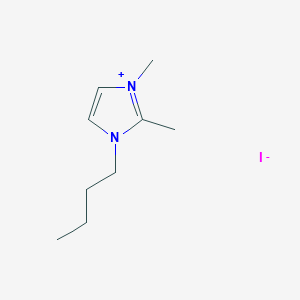

1-Butyl-2,3-dimethylimidazolium iodide

描述

1-Butyl-2,3-dimethylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent ionic conductivity. The molecular formula of this compound is C₉H₁₇IN₂, and it has a molecular weight of 280.15 g/mol . This compound is often used in various scientific and industrial applications due to its favorable physicochemical properties.

准备方法

1-Butyl-2,3-dimethylimidazolium iodide can be synthesized through the reaction of 1,2-dimethylimidazole with 1-iodobutane. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as acetonitrile, for several hours. The product is then purified through recrystallization from a suitable solvent mixture .

Synthetic Route:

Reactants: 1,2-dimethylimidazole and 1-iodobutane.

Solvent: Acetonitrile.

Reaction Conditions: Reflux for several hours.

Purification: Recrystallization from an ethyl acetate/acetonitrile mixture.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

化学反应分析

1-Butyl-2,3-dimethylimidazolium iodide undergoes various chemical reactions, including:

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidized derivatives of the imidazolium ring.

Reduction:

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Products: Reduced forms of the imidazolium cation.

Substitution:

Reagents: Halogenating agents or nucleophiles.

Conditions: Varies depending on the nature of the substituent being introduced.

Products: Substituted imidazolium compounds.

科学研究应用

Chemical Synthesis and Catalysis

BDMII serves as an effective solvent and catalyst in various chemical reactions due to its ionic nature and low volatility. Its applications include:

- Green Chemistry : BDMII is utilized in green chemistry for the synthesis of organic compounds, facilitating reactions under milder conditions and reducing the need for hazardous solvents. Studies have shown that BDMII can enhance reaction rates and selectivity in processes such as alkylation and acylation .

- Biocatalysis : The use of BDMII in biocatalytic processes has been explored extensively. Its ability to dissolve biomolecules allows for the efficient extraction and stabilization of enzymes, making it suitable for enzyme-catalyzed reactions in biphasic systems. This application is particularly valuable in producing fine chemicals and pharmaceuticals .

Biomass Processing

One of the most promising applications of BDMII lies in biomass processing:

- Lignocellulosic Biomass Dissolution : BDMII has demonstrated a unique ability to dissolve lignocellulosic biomass, which is crucial for developing sustainable biorefining technologies. This property allows for the fractionation of biomass into valuable components such as cellulose, hemicellulose, and lignin . The dissolution process facilitates the conversion of renewable plant materials into biofuels and other chemicals, presenting a viable alternative to fossil fuels.

Electrochemical Applications

BDMII exhibits favorable electrochemical properties, making it suitable for various electrochemical applications:

- Energy Storage : Research indicates that BDMII can be used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and electrochemical stability. Its application in energy storage devices can lead to improved performance compared to conventional electrolytes .

- Fuel Cells : The ionic liquid's properties allow it to function effectively in fuel cells, enhancing their efficiency and longevity. Studies have shown that incorporating BDMII into fuel cell systems can improve overall energy conversion rates .

Material Science

In material science, BDMII has been investigated for its potential in developing new materials:

- Polymer Composites : BDMII can be used as a plasticizer or solvent in polymer composites, enhancing their mechanical properties and thermal stability. Research indicates that incorporating BDMII into polymer matrices can lead to improved flexibility and durability .

- Nanomaterials Synthesis : The unique properties of BDMII facilitate the synthesis of nanomaterials with tailored characteristics. For instance, it has been employed in the synthesis of metal nanoparticles, which are essential for various catalytic applications .

Environmental Applications

The environmental benefits of using BDMII are significant:

- Pollution Remediation : BDMII's ability to solubilize various pollutants makes it a candidate for environmental remediation processes. It can be used to extract heavy metals from contaminated water sources or facilitate the degradation of organic pollutants .

- Carbon Capture : Research indicates that BDMII can be utilized in carbon capture technologies due to its high affinity for CO₂. This application is crucial for mitigating greenhouse gas emissions and combating climate change .

- Biomass Fractionation : A study demonstrated that using BDMII allowed complete dissolution of lignocellulosic biomass at elevated temperatures, leading to a high yield of fermentable sugars essential for biofuel production .

- Electrochemical Cells : In a comparative study, BDMII-based electrolytes exhibited superior performance in lithium-ion batteries compared to traditional organic solvents, highlighting its potential in energy storage applications .

- Pollutant Extraction : Research showed that BDMII could effectively extract heavy metals from wastewater samples, achieving removal efficiencies exceeding 90% under optimized conditions .

作用机制

The mechanism by which 1-Butyl-2,3-dimethylimidazolium iodide exerts its effects is primarily through its ionic interactions. The imidazolium cation can form strong ionic bonds with various anions, which can influence the solubility, reactivity, and stability of the compound in different environments. These interactions are crucial in applications such as catalysis, where the ionic liquid can stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .

相似化合物的比较

1-Butyl-2,3-dimethylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:

- 1-Butyl-3-methylimidazolium iodide

- 1-Butyl-2,3-dimethylimidazolium bromide

- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Uniqueness: this compound is unique due to its specific combination of the butyl group and the iodide anion, which imparts distinct physicochemical properties. For example, the iodide anion can enhance the compound’s solubility in certain solvents and its reactivity in specific chemical reactions .

生物活性

1-Butyl-2,3-dimethylimidazolium iodide (BDMI) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of BDMI, focusing on its interactions with biological macromolecules, its effects on enzyme activities, and its applications in agricultural practices.

- Chemical Formula : CHNI

- Molecular Weight : 280.15 g/mol

- Melting Point : 85 °C

- CAS Number : 108203-70-9

Mechanisms of Biological Activity

BDMI's biological activity is primarily attributed to its interactions with proteins and enzymes. Studies have shown that ionic liquids can significantly influence enzyme stability and activity. For instance, BDMI has been observed to affect the structural integrity and functionality of lysozyme, a key enzyme involved in bacterial cell wall degradation.

Enzyme Interaction Studies

The interaction of BDMI with lysozyme reveals that the ionic liquid can stabilize the enzyme under certain conditions. Research indicates that at specific concentrations, BDMI enhances lysozyme activity due to favorable solvation effects and reduced denaturation rates. The following table summarizes findings from various studies regarding the effects of BDMI on enzyme activity:

| Study | Enzyme | Effect of BDMI | Concentration Range |

|---|---|---|---|

| Lysozyme | Increased activity | 0.1 - 5 M | |

| Lipase | Enhanced stability | 0.5 - 3 M | |

| Catalase | Inhibited activity | >5 M |

Case Studies

-

Lysozyme Stability in Ionic Liquids :

A study demonstrated that the presence of BDMI in aqueous solutions improved the thermal stability of lysozyme compared to conventional solvents. The ionic liquid acted by forming a protective solvation shell around the enzyme, thereby preventing aggregation and maintaining enzymatic activity over extended periods. -

Agricultural Applications :

BDMI has been explored as a potential herbicide and microbicide. In agricultural settings, it has shown effectiveness against various plant pathogens. Research indicates that formulations containing BDMI can enhance plant growth while simultaneously providing protection against fungal infections.

Toxicity and Safety Profile

While BDMI exhibits promising biological activity, it is essential to consider its toxicity profile. Preliminary studies suggest that at high concentrations, BDMI may exhibit cytotoxic effects on certain cell lines. The following table outlines the observed cytotoxicity levels in various studies:

| Cell Line | IC (mM) | Observation |

|---|---|---|

| HeLa | 12 | Moderate toxicity |

| HepG2 | 8 | High toxicity |

| NIH 3T3 | >20 | Low toxicity |

属性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCVYVCYVDQICM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047908 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108203-70-9 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。